molecular formula C7H6N4O2 B1398864 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid CAS No. 1095822-30-2

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

Cat. No.: B1398864
CAS No.: 1095822-30-2
M. Wt: 178.15 g/mol
InChI Key: PZXHTCLSLSBBIU-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-D]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Scientific Research Applications

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid has several scientific research applications:

Safety and Hazards

The safety information for 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid indicates that it has several hazard statements including H302, H315, H319, H320, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation respectively .

Future Directions

The future directions for the research and development of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid and its derivatives could involve further exploration of their biological activities, particularly their potential as CDK2 inhibitors . Additionally, more studies could be conducted to optimize their synthesis and improve their properties .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83 . This interaction inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates and thereby halting cell cycle progression.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to apoptosis . It has shown significant cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, which is involved in the regulation of the cell cycle and apoptosis. Additionally, it affects gene expression by downregulating genes associated with cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with amino acids such as Leu83 . This binding prevents the enzyme from phosphorylating its substrates, leading to cell cycle arrest and apoptosis. The inhibition of CDK2 also results in the downregulation of genes involved in cell proliferation and survival, further contributing to the compound’s anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells for several days, but prolonged exposure can lead to the development of resistance in some cell lines . This resistance is often associated with changes in the expression of genes involved in drug metabolism and efflux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects such as weight loss, liver toxicity, and hematological abnormalities . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to maximize its anticancer effects while minimizing toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic reactions increase the compound’s solubility, facilitating its excretion via the kidneys. The compound’s metabolites have been shown to retain some of its biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues . In particular, the compound tends to accumulate in the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s ability to inhibit CDK2, which is localized in the nucleus, suggests that it can effectively penetrate the nuclear membrane . Additionally, the compound may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its biological activity .

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions employed .

Properties

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-11-6-4(2-10-11)5(7(12)13)8-3-9-6/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXHTCLSLSBBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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